An In-depth Technical Guide to 6,6-Dimethylazepan-4-one Hydrochloride
An In-depth Technical Guide to 6,6-Dimethylazepan-4-one Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 6,6-Dimethylazepan-4-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and a proposed synthetic pathway. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from related azepan-4-one structures to provide insights into its potential applications and biological significance. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle that forms the core of numerous biologically active molecules and natural products. Its conformational flexibility allows for diverse interactions with biological targets, making it a valuable building block in medicinal chemistry. Substituted azepan-4-ones, in particular, serve as versatile intermediates for the synthesis of more complex molecules with potential therapeutic applications. 6,6-Dimethylazepan-4-one hydrochloride, as a specific derivative, presents a unique structural motif with the gem-dimethyl group potentially influencing its metabolic stability and binding affinity to target proteins. This guide aims to consolidate the available information and provide a scientifically grounded perspective on this compound.
Physicochemical Properties
The fundamental physicochemical properties of 6,6-Dimethylazepan-4-one hydrochloride are crucial for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Source |
| IUPAC Name | 6,6-dimethylazepan-4-one;hydrochloride | Calculated |
| Molecular Formula | C₈H₁₆ClNO | Calculated |
| Molecular Weight | 177.67 g/mol | Calculated |
| CAS Number | 2031268-83-2 | [1] |
| Canonical SMILES | CC1(C)CC(=O)CCNC1.Cl | |
| Appearance | White to off-white solid (Predicted) | |
| Solubility | Soluble in water and polar organic solvents (Predicted) | |
| Melting Point | Not available |
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway: Gold-Catalyzed [5+2] Annulation
This approach involves the construction of the seven-membered azepane ring from a linear precursor.
Experimental Protocol: Proposed Synthesis of 6,6-Dimethylazepan-4-one
Step 1: Synthesis of N-(3,3-dimethylbut-4-yn-1-yl)ethanamine
-
To a solution of 3,3-dimethylbut-4-yn-1-amine in a suitable solvent such as acetonitrile, add a base like potassium carbonate.
-
Slowly add an acetylating agent (e.g., acetyl chloride or acetic anhydride) at a controlled temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Work up the reaction mixture by quenching with water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography to yield N-(3,3-dimethylbut-4-yn-1-yl)ethanamine.
Step 2: Gold-Catalyzed Cyclization
-
Dissolve the N-(3,3-dimethylbut-4-yn-1-yl)ethanamine intermediate in a suitable solvent (e.g., dichloromethane).
-
Add a gold(I) catalyst, such as (2-biphenyl)Cy₂PAuNTf₂, to the solution.[3]
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.
-
Upon completion, quench the reaction and purify the resulting 6,6-Dimethylazepan-4-one by column chromatography.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 6,6-Dimethylazepan-4-one in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum to obtain 6,6-Dimethylazepan-4-one hydrochloride.
Caption: Proposed synthetic workflow for 6,6-Dimethylazepan-4-one hydrochloride.
Applications in Drug Discovery and Development
While specific biological activities of 6,6-Dimethylazepan-4-one hydrochloride have not been reported, the azepan-4-one scaffold is a key structural element in various compounds with therapeutic potential. The versatility of the ketone and the secondary amine functionalities allows for a wide range of chemical modifications to explore structure-activity relationships (SAR).
-
Scaffold for Library Synthesis: The azepan-4-one core can be readily functionalized at the nitrogen atom and through reactions involving the ketone. This makes it an attractive starting point for the generation of compound libraries for high-throughput screening against various biological targets.
-
Neurological Disorders: The azepane ring is present in several centrally active agents. The lipophilicity and conformational properties imparted by the gem-dimethyl group in 6,6-Dimethylazepan-4-one could be explored for the development of novel agents targeting receptors and enzymes in the central nervous system.
-
Oncology: Certain substituted azepane derivatives have demonstrated cytotoxic activity against cancer cell lines. The unique substitution pattern of this compound could lead to novel interactions with anticancer targets.
Caption: Logical workflow for the utility of 6,6-Dimethylazepan-4-one HCl in drug discovery.
Conclusion
6,6-Dimethylazepan-4-one hydrochloride represents a chemical entity with untapped potential in the realm of medicinal chemistry. While direct experimental data remains scarce, its structural features and the established importance of the azepan-4-one scaffold suggest that it is a valuable compound for further investigation. The proposed synthetic route provides a practical starting point for its preparation, and the outlined potential applications offer a rationale for its inclusion in drug discovery programs. Future research focused on the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
References
-
Zhang, J., Schmalz, H.-G. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Org. Lett.2006 , 8 (16), 3577–3579. [Link]
-
Zhang, J., Schmalz, H.-G. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Chem. Commun.2010 , 46, 3357-3359. [Link]
